7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one
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Overview
Description
7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-ones This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a trifluoromethyl group at the 2nd position of the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, trifluoroacetic anhydride, and resorcinol.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with resorcinol in the presence of a suitable catalyst, such as piperidine, to form 3-(4-methoxyphenyl)-2H-chromen-2-one.
Hydroxylation: The next step involves the hydroxylation of the chromen-2-one derivative at the 7th position using a hydroxylating agent, such as hydrogen peroxide or a peracid, to yield 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a quinone derivative.
Reduction: The chromen-4-one core can be reduced to form the corresponding chroman-4-one derivative.
Substitution: The methoxy group at the 4th position can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Chroman-4-one derivatives.
Substitution: Halogenated or alkylated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as an antioxidant due to the presence of the hydroxy group.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anti-inflammatory and anticancer agent.
- Evaluated for its ability to modulate enzyme activity and cellular signaling pathways.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position can form hydrogen bonds with target proteins, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Additionally, the chromen-4-one core can interact with cellular enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Comparison:
7-Hydroxy-3-(4-methoxy-phenyl)-2-trifluoromethyl-chromen-4-one: is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: has a phenyl group at the 4th position, which can influence its biological activity and interactions with target proteins.
7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: has a methyl group at the 4th position, which can affect its reactivity and chemical stability.
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: lacks the trifluoromethyl group, resulting in different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c1-23-11-5-2-9(3-6-11)14-15(22)12-7-4-10(21)8-13(12)24-16(14)17(18,19)20/h2-8,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXJYWAFEHIOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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